5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile
Description
5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 5th position, a phenylmethoxypropyl group at the 1st position, and a carbonitrile group at the 7th position of the indole ring.
Properties
Molecular Formula |
C19H19BrN2O |
|---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
5-bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile |
InChI |
InChI=1S/C19H19BrN2O/c20-18-11-16-7-9-22(19(16)17(12-18)13-21)8-4-10-23-14-15-5-2-1-3-6-15/h1-3,5-6,11-12H,4,7-10,14H2 |
InChI Key |
TVAHJONATMXMCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2C#N)Br)CCCOCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Phenylmethoxypropyl Group: This step involves the alkylation of the indole nitrogen with 3-phenylmethoxypropyl chloride in the presence of a base such as potassium carbonate.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced by treating the corresponding aldehyde with a cyanide source, such as sodium cyanide, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under catalytic conditions.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of primary amines from the carbonitrile group.
Substitution: Formation of substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through various methods involving indole derivatives and bromination processes. Its structure includes a bromine atom, an indole ring, and a carbonitrile group, which contribute to its reactivity and biological activity. The synthesis typically involves:
- Bromination of Indole Derivatives : Utilizing brominating agents in the presence of acidic catalysts to introduce the bromine atom into the indole structure.
- Formation of Carbonitrile : The introduction of the carbonitrile group is crucial for enhancing the compound's biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| Jurkat | <10 | Highly potent against leukemia cells |
| MCF-7 | 31.3 | Effective against breast cancer cells |
| A-549 | 28.2 | Active against lung cancer cells |
| HeLa | 37.1 | Shows significant cytotoxicity |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The compound has also been investigated for neuroprotective properties. Research indicates that derivatives of dihydroindoles can exhibit antioxidant activity, which is beneficial in preventing neurodegenerative diseases. The ability to scavenge free radicals may contribute to its protective effects on neuronal cells.
Therapeutic Potential
Given its diverse biological activities, 5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile holds promise for further development as a therapeutic agent. Potential applications include:
- Cancer Treatment : As an anticancer agent targeting specific pathways involved in tumor growth and metastasis.
- Neuroprotection : For the development of drugs aimed at treating conditions like Alzheimer's disease or Parkinson's disease.
Case Study on Anticancer Activity
A study published in a peer-reviewed journal examined the effects of 5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile on MCF-7 breast cancer cells. The results demonstrated a dose-dependent decrease in cell viability, suggesting that this compound could serve as a lead structure for developing new anticancer drugs.
Neuroprotective Research
Another investigation focused on the neuroprotective effects of indole derivatives similar to 5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile. The study found that these compounds effectively reduced oxidative stress in neuronal cells, indicating their potential use in treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-(3-methoxypropyl)-2,3-dihydroindole-7-carbonitrile
- 5-Bromo-1-(3-phenylpropyl)-2,3-dihydroindole-7-carbonitrile
- 5-Bromo-1-(3-phenylmethoxyethyl)-2,3-dihydroindole-7-carbonitrile
Uniqueness
5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile is unique due to the presence of the phenylmethoxypropyl group, which can impart distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Structure and Properties
The compound , 5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile , belongs to a class of indole derivatives which are known for their diverse biological activities. The presence of a bromine atom, a carbonitrile group, and a phenylmethoxypropyl moiety suggests potential interactions with various biological targets.
Indole derivatives often exhibit a wide range of pharmacological effects, including:
- Antitumor Activity : Many indole derivatives have shown promise in cancer treatment by inhibiting tumor cell proliferation and inducing apoptosis. This is often mediated through interactions with cellular signaling pathways, such as the PI3K/Akt and MAPK pathways.
- Antimicrobial Effects : Compounds with indole structures have been reported to possess antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial membranes or inhibition of essential metabolic pathways.
- Neuroprotective Effects : Some indole derivatives are studied for their neuroprotective effects in neurodegenerative diseases. They may exert these effects by modulating neurotransmitter systems or reducing oxidative stress.
Case Studies
- Indole Derivatives in Cancer Research : Research has shown that certain indoles can inhibit cancer cell growth through various mechanisms, including the modulation of apoptosis-related proteins and cell cycle regulators.
- Antimicrobial Activity : Studies have demonstrated that indole-based compounds can effectively combat antibiotic-resistant strains of bacteria, making them candidates for further development as antimicrobial agents.
- Neuroprotective Studies : Some derivatives have been tested for their ability to protect neuronal cells from oxidative damage, suggesting potential applications in treating conditions like Alzheimer's disease.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
